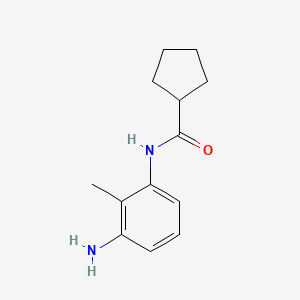

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

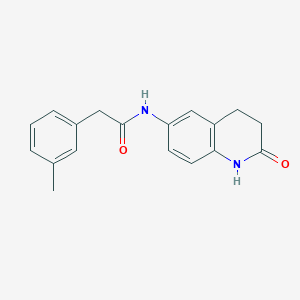

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound that appears to be related to the field of medicinal chemistry, particularly in the context of synthesizing receptor agonists. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, has been described in the literature. These compounds are intermediates for the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed that yields these isomers in gram quantities with high enantiomeric and diastereomeric excess (>98%). This method involves several steps and achieves an overall yield of 11% for the target compound ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol .

Molecular Structure Analysis

While the exact molecular structure of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide is not provided, we can infer from related compounds that such molecules may exhibit complex stereochemistry. For instance, the crystal structure of a related rhodium complex has been determined, showing that it crystallizes in the monoclinic space group with specific cell dimensions and a calculated density . This suggests that detailed structural analysis, possibly including X-ray crystallography, could be used to elucidate the structure of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide. However, the synthesis of related compounds involves multiple steps, including the use of enantiomerically pure intermediates, which could be relevant for the synthesis and reactions of the compound . The chemical reactions involved in the synthesis of these related compounds are likely to be complex and require careful optimization to achieve high yields and purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide are not discussed in the provided papers. However, the related rhodium complex has a well-characterized crystal structure with a specific density, which provides some insight into the physical properties that similar compounds might exhibit . The synthesis of related compounds with high enantiomeric and diastereomeric excess also suggests that the physical properties such as solubility, melting point, and optical rotation could be significant for the compound and would need to be characterized as part of a comprehensive analysis .

Applications De Recherche Scientifique

CC Chemokine Receptor Antagonism

Yang et al. (2007) discovered a compound structurally similar to N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide, which showed potent antagonism against the human CC chemokine receptor 2 (CCR2). This compound exhibited an IC50 of 1.3 nM in binding assays and 0.45 nM in functional chemotaxis against hCCR2, indicating its potential in modulating immune responses or treating inflammation-related disorders (Yang et al., 2007).

Antitumor Activity

Compounds with a similar backbone to N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide have been synthesized and studied for their antitumor activities. For instance, a study by Rich et al. (1986) explored the synthesis of analogues of cyclosporin A, modified in specific positions, to determine their antimitogenic activity, highlighting the importance of structural modifications for enhancing biological activity (Rich et al., 1986).

Antibacterial Activity

Cindrić et al. (2018) investigated novel enaminones structurally related to N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide for their antibacterial properties. Their study revealed that these compounds exhibited mild or no antibacterial activity, suggesting that structural features of these compounds influence their biological activities (Cindrić et al., 2018).

HDAC Inhibition and Cancer Treatment

Zhou et al. (2008) synthesized a compound with a structure analogous to N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide, which acted as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound, named MGCD0103, showed promising results in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-amino-2-methylphenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECDYOXTAMELR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)

![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)